molecular formula C9H5ClN2O B1305866 Quinoxaline-6-carbonyl chloride CAS No. 258503-93-4

Quinoxaline-6-carbonyl chloride

Número de catálogo: B1305866
Número CAS: 258503-93-4
Peso molecular: 192.6 g/mol
Clave InChI: UTEQROVYZDJSOO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quinoxaline-6-carbonyl chloride is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxaline itself is a fused heterocycle system consisting of a benzene ring and a pyrazine ring. This compound has garnered significant attention due to its extensive applications in medicinal chemistry, particularly in the development of bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-6-carbonyl chloride typically involves the reaction of quinoxaline with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under reflux conditions, where the quinoxaline is dissolved in an appropriate solvent such as dichloromethane or chloroform, and the chlorinating agent is added dropwise .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Quinoxaline-6-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Quinoxaline-6-carbonyl chloride has been explored for its biological activities, particularly in drug development. Its ability to form covalent adducts with biomolecules, including DNA and proteins, positions it as a candidate for targeting specific diseases, especially cancer. Research indicates that derivatives of quinoxaline can influence cellular pathways, potentially leading to therapeutic effects against various conditions.

Case Study: Drug Development

In a study focusing on quinoxaline derivatives, researchers synthesized a library of compounds to evaluate their protective effects against aminoglycoside-induced ototoxicity. The findings revealed that certain modifications of the quinoxaline core could enhance protective efficacy against hair cell damage in zebrafish models, demonstrating the potential of these compounds in auditory research and drug repurposing .

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various chemical entities. It can be utilized to create other quinoxaline derivatives through reactions with nucleophiles, facilitating the development of compounds with diverse biological activities.

Synthesis Processes

The synthesis of this compound typically involves chlorination reactions with agents like thionyl chloride or oxalyl chloride. These processes can be optimized using continuous flow techniques to improve yield and purity .

Comparative Analysis with Related Compounds

The structural characteristics of this compound allow for comparisons with other quinoxaline derivatives. Below is a table summarizing some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
QuinoxalineBasic structure without carbonyl chloride groupServes as a foundational structure for derivatives
Quinoxaline-6-carboxylic acidContains a carboxylic acid groupExhibits different reactivity profiles
2-MethylquinoxalineMethyl substitution at position 2Alters biological activity compared to parent compound
Quinoxaline-2-thiolContains a thiol groupPotential for different nucleophilic reactions

These comparisons highlight how variations in structure can significantly influence the biological activity and reactivity of quinoxaline derivatives.

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate allows for the synthesis of complex molecules that can be applied in various fields, including biopharmaceuticals and crop protection agents.

Future Research Directions

Ongoing research into quinoxaline derivatives continues to uncover new applications and therapeutic potentials. Studies are focusing on optimizing chemical modifications to enhance efficacy against specific diseases and exploring their mechanisms of action at the molecular level.

Mecanismo De Acción

Comparación Con Compuestos Similares

Uniqueness: Quinoxaline-6-carbonyl chloride is unique due to its versatile reactivity and wide range of applications in medicinal chemistry and material science. Its ability to form various derivatives through simple chemical reactions makes it a valuable compound for research and industrial applications .

Actividad Biológica

Quinoxaline-6-carbonyl chloride is a significant compound within the quinoxaline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and research findings, supplemented by data tables and case studies.

Overview of this compound

Quinoxaline derivatives are recognized for their broad spectrum of biological activities, including antimicrobial , antiviral , antifungal , and anticancer properties. This compound, specifically, has shown potential in various biochemical pathways, influencing cellular processes and exhibiting therapeutic effects against multiple diseases.

Target Interactions

This compound interacts with numerous biological targets. Its carbonyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to either inhibition or activation of these biomolecules. This interaction is crucial for its role in modulating biochemical pathways associated with disease processes.

Cellular Effects

The compound affects several cellular processes:

  • Cell Signaling : It alters signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression : It can inhibit or activate transcription factors, impacting gene expression related to cancer and microbial resistance.
  • Metabolic Pathways : this compound influences metabolic pathways by interacting with enzymes involved in cellular metabolism .

Anticancer Properties

This compound has demonstrated notable anticancer activity. Research indicates that it can inhibit tumor cell growth by interfering with DNA replication and transcription mechanisms . In various studies, quinoxaline derivatives have shown cytotoxic effects against several cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
Qx28MCF-74.4
Qx66HCT1163.0
ZX-J-19HepG22.0

These findings underscore the potential of quinoxaline derivatives as lead compounds in cancer therapy.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Its derivatives have been tested against various pathogens, demonstrating efficacy in inhibiting both Gram-positive and Gram-negative bacteria:

CompoundPathogenMIC (µg/mL)Reference
Qx2Staphylococcus aureus8
Qx5Escherichia coli16
Qx7Mycobacterium tuberculosis32

These results indicate its potential as a broad-spectrum antimicrobial agent.

Case Studies

  • Antitumor Activity Study : A study evaluated the effects of quinoxaline derivatives on liver cancer cells (HepG2). The results showed that compounds with modifications at specific positions on the quinoxaline ring exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin .
  • Antimicrobial Efficacy : Research involving the screening of various quinoxaline derivatives against Mycobacterium tuberculosis demonstrated that certain modifications significantly improved their inhibitory activity, suggesting a structure-activity relationship that could be exploited for drug development .

Propiedades

IUPAC Name

quinoxaline-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEQROVYZDJSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379990
Record name quinoxaline-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258503-93-4
Record name quinoxaline-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of quinoxaline-6-carboxylic acid (1.8 g, 10.3 mmole) (Chem. Ber. 1953, 86, 1295) in SOCl2 (30 ml) was stirred at 80° C. for 3 h. The resulting yellow solution was concentrated by distillation, and the residue treated with toluene and concentrated to dryness in vacuo giving a pale beige solid (2.0 g, quant.). m/z [ESMS]: 203 [M+EtOH−Cl]+.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of quinoxaline-6-carboxylic acid (438 mg, 2.51 mmol) in benzene (16 mL) was added oxalyl chloride (0.26 mL, 3.02 mmol) and anhydrous DMF (0.1 mL). The reaction was stirred at room temperature for 30 minutes after which the mixture was concentrated in vacuo. The resulting yellow solid was azeotroped 3× with toluene and the product was used immediately without further purification.
Quantity
438 mg
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of quinoxaline-6-carboxylic acid (2 g, 11.49 mmol) and thionyl chloride (30 mL) was stirred at reflux for 2 hours. The reaction mixture was concentrated to dryness using a rotary evaporator to afford quinoxaline-6-carboxylic acid chloride (crude quantitative). A solution of the above acid chloride (11.49 mmol) in DCM (50 mL) and pyridine (20 mL) was mixed with N,O-dimethyl hydroxylamine HCl salt (2.24 g, 23 mmol) and stirred at room temperature for 12 hours. The reaction was quenched by adding aqueous HCl (50 mL, 1 N), extracted with DCM (3×100 mL), concentrated using a rotary evaporator. The residue was further purified by column (SiO2, Hexanes/EtOAc=1:3) to yield quinoxaline-6-carboxylic acid methoxy-methyl-amide (2 g, 80%). To a solution of the above Weinreb amide (2.0 g, 9.2 mmol) in THF (30 mL) at 0° C. was added methyl magnesium bromide (3.9 mL, 11.6 mmol). The reaction mixture was stirred at 0° C. for 2 hours and then 1 hour at room temperature, quenched by adding aqueous HCl (20 mL, 1 N), extracted with DCM (3×100 mL), concentrated using a rotary evaporator. The residue was further purified by column (SiO2, Hexanes/EtOAc=1:3) to yield 6-acetylquinoxaline (1.17 g, 74%). A solution of 2-chloronicotinic acid ethyl ester (5.0 g, 27 mmol) in MeOH (25 mL) was mixed with sodium methoxide (25.6 mL, 112.5 mmol) and stirred at reflux for 12 hours. The reaction was quenched by adding water (100 mL), extracted with DCM (3×100 mL), concentrated using a rotary evaporator to afford 2-methoxynicotinic acid methyl ester (3.2 g, 71%). A solution of 6-acetylquinoxaline (0.62 g, 3.6 mmol), 2-methoxynicotinic acid methyl ester (0.64 g, 3.8 mmol), and sodium hydride (0.46 g, 11.4 mmol) in THF (100 mL) was stirred at room temperature for 16 hours. The reaction was quenched by adding water (100 mL) and AcOH (20 mL), extracted with dichloromethane (3×100 mL), and concentrated using a rotary evaporator. The residue was re-dissolved in DCM (5 mL) and MeOH (3 mL) and was diluted with Hexanes (50 mL). The solid was removed by filtration and the filtrate was concentrated to afford the diketo compound (0.7 g, 60%). A solution of the above diketone (0.4 g, 1.3 mmol) in AcOH (50 mL) and sulfuric acid (conc., 15 drops) was stirred at reflux for 1 hour. Most of the solvent was removed using a rotary evaporator. The residue was re-dissolved in MeOH and neutralized with potassium carbonate to pH=8. The solid residue was removed by filtration, washed with MeOH and DCM. The filtrate was extracted with CH2Cl2 (3×100 mL) and concentrated using a rotary evaporator. The solid residue was purified by column (SiO2, Hexanes/EtOAc/MeOH=2:2:1) to afford 2-(quinoxalin-6-yl)-4H-pyrano[2,3-b]pyridin-4-one (90 mg, 24%); MS (ES) m/z: 276 (M+1); MP 272.3-274.8° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In a 1 l 3 neck flask was placed Quinoxaline-6-carboxylic acid (20.2 g) in 500 ml of THF. To this solution was slowly added thionylchloride (42 ml, Seq.). The reaction mechanically stirred was warmed up to reflux and followed by HPLC quenching the sample with NH4OH. After 3 h at reflux no more starting material was present, the solvent was removed under reduced pressure and SOCl2 was chased with toluene 3 times. The solid was suspended in 100 ml EtOAc and filtered to obtain 23.47 g of a beige solid.
[Compound]
Name
3
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline-6-carbonyl chloride
Reactant of Route 2
Quinoxaline-6-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
Quinoxaline-6-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
Quinoxaline-6-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
Quinoxaline-6-carbonyl chloride
Reactant of Route 6
Quinoxaline-6-carbonyl chloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.